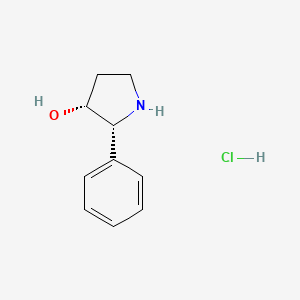

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

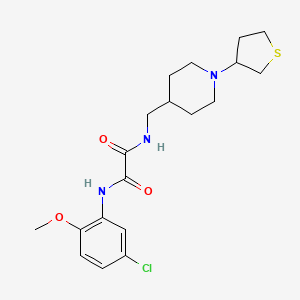

“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2408936-09-2 . It has a molecular weight of 199.68 . This compound is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be employed in drug synthesis, organic chemistry studies, and pharmaceutical research.

Molecular Structure Analysis

The IUPAC Name for this compound is (2R,3R)-2-phenylpyrrolidin-3-ol hydrochloride . The InChI Code for this compound is 1S/C10H13NO.ClH/c12-9-6-7-11-10 (9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.科学的研究の応用

Pharmacological Profiles

The compound's active form, R-96544, has been identified as a potent 5-HT2A receptor antagonist, showing concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. This research suggests its potential as a novel agent for antiplatelet therapy (Ogawa et al., 2002).

Novel Synthesis Methods

Innovative methods have been developed for the preparation of related compounds, such as (R)-Phenotropil, a derivative of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride. These methods involve complex chemical processes, demonstrating the compound's relevance in synthetic chemistry (Vorona et al., 2012).

Optical Resolution Techniques

Research has been conducted on the optical resolution of similar compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, utilizing techniques like replacing and preferential crystallization. This emphasizes the compound's significance in stereochemistry and optical isomer separation (Shiraiwa et al., 2006).

Involvement in Experimental Pancreatitis

Studies indicate that the compound's metabolites, like R-96544, could play a role in inhibiting the progression of both acute and chronic pancreatitis. This research opens pathways for its potential therapeutic applications in pancreatitis treatment (Ogawa et al., 2005).

Role in Stereodivergent Syntheses

The compound has been utilized in the stereodivergent syntheses of anisomycin derivatives, showcasing its versatility in the creation of various biologically active molecules (Kim et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZSXAHOOPVDRG-DHTOPLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)